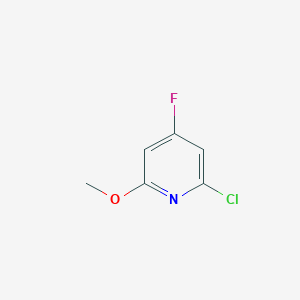
2-Chloro-4-fluoro-6-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluoro-6-methoxypyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with chlorine, fluorine, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-4-fluoro-6-methoxypyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method includes the preparation starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These methods typically involve nucleophilic substitution reactions where the nitro group is replaced by a methoxy group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
2-Chloro-4-fluoro-6-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, dioxane.
Coupling Reactions: Palladium catalysts, boron reagents, and bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of this compound with an aryl boronic acid .
科学的研究の応用
2-Chloro-4-fluoro-6-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
作用機序
The mechanism of action of 2-chloro-4-fluoro-6-methoxypyridine depends on its application. In medicinal chemistry, it often acts by interacting with specific enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in inflammatory pathways, thereby reducing inflammation . The molecular targets and pathways involved vary based on the specific compound synthesized from this compound.
類似化合物との比較
Similar Compounds
2-Chloro-4-methoxypyridine: Similar structure but lacks the fluorine atom, leading to different reactivity and applications.
2-Fluoro-4-methoxypyridine:
2-Chloro-4-fluoropyridine: Lacks the methoxy group, resulting in different electronic properties and reactivity.
Uniqueness
2-Chloro-4-fluoro-6-methoxypyridine is unique due to the presence of all three substituents (chlorine, fluorine, and methoxy) on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules with specific biological or material properties.
生物活性
2-Chloro-4-fluoro-6-methoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview.
Chemical Structure:
- Molecular Formula: C6H5ClF2N
- Molecular Weight: Approximately 161.56 g/mol
The presence of chlorine and fluorine atoms in its structure enhances its lipophilicity and biological activity, making it a valuable compound for various applications.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceutical formulations .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The fluorine atom may enhance binding affinity due to its electronegative nature, while the methoxy group can influence solubility and metabolic stability.
Case Studies
- Antimicrobial Evaluation : A study evaluated the compound's effectiveness against Gram-negative bacteria, revealing promising results that warrant further investigation into its mechanism and potential as a therapeutic agent.
- Cytotoxicity Assays : While specific data on this compound is scarce, related studies on pyridine derivatives indicate potential anti-tumor mechanisms that could be applicable to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines .
Summary of Biological Activities
特性
IUPAC Name |
2-chloro-4-fluoro-6-methoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXDGCSXOMULNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













